3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidine ring, and an imidazolidine-2,4-dione moiety
Scientific Research Applications
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The unique combination of functional groups makes it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a pyrrolidine ring are known to be involved in various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its physicochemical properties. The pyrrolidine ring is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially affect the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, some compounds with a pyrrolidine ring have been found to have anticonvulsant activity .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dimethylfuran.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the furan ring.
Formation of the imidazolidine-2,4-dione moiety: This step involves the cyclization of a suitable precursor, such as a urea derivative, to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, depending on the reagents and conditions used.
Reduction: The imidazolidine-2,4-dione moiety can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imidazolidine-2,4-dione moiety can yield various imidazolidine derivatives.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a unique set of chemical and physical properties
Properties
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-8-5-11(9(2)21-8)13(19)16-4-3-10(7-16)17-12(18)6-15-14(17)20/h5,10H,3-4,6-7H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCRWDWOIYUNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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